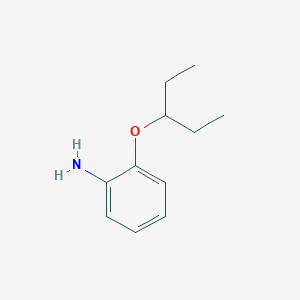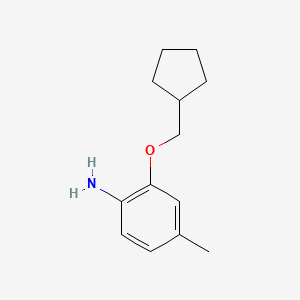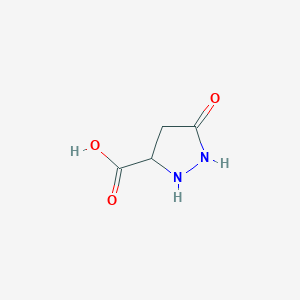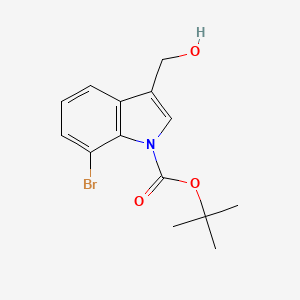![molecular formula C7H6BrNO2 B3148349 8-溴-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶 CAS No. 643067-83-8](/img/structure/B3148349.png)
8-溴-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶
描述
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学研究应用
吡啶衍生物的化学和性质
吡啶衍生物(包括 8-溴-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶等化合物)由于其独特的化学性质和应用,在各个科学领域发挥着至关重要的作用。这些化合物参与复杂分子的合成,是有机合成中的关键中间体。吡啶衍生物溴化的区域选择性特别令人感兴趣,因为它提供了对环中氮的诱导效应的见解,影响了不对称二甲基吡啶中的溴化结果 (Rajesh Thapa, Jordan D Brown, T. Balestri, R. Taylor, 2014)。
环境和生物活性
吡啶衍生物的研究延伸到环境科学领域,其中研究了它们的转化产物(包括溴化和混合氯/溴衍生物)的潜在毒性和环境影响。对多溴二苯并对二恶英 (PBDD) 和二苯并呋喃 (PBDF) 的研究突出了它们与氯化对应物在毒性特征方面的相似性,这表明需要对这些化合物进行进一步的研究和监测 (L. Birnbaum, D. Staskal, J. Diliberto, 2003)。
催化和合成应用
在催化领域,吡喃并[2,3-d]嘧啶的合成展示了吡啶衍生物在药物化学和制药工业中的用途。这些化合物作为开发生物活性分子的关键前体,证明了吡啶衍生物在药物开发和合成中的多功能性 (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023)。
治疗和分析化学
吡啶衍生物的药用价值因其广泛的生物活性而得到强调,包括抗真菌、抗菌和抗癌作用。这些化合物还作为化学传感器在分析化学中得到应用,展示了它们在各个科学领域的用途和潜力 (Gasem Mohammad Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, Salman S. Alharthi, 2022)。
属性
IUPAC Name |
8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQXFDMTGXJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738864 | |
| Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643067-83-8 | |
| Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)


![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)